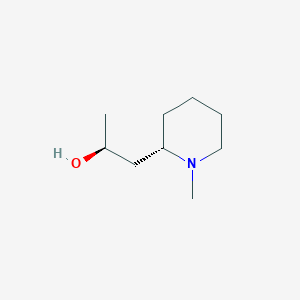

(-)-N-Methylsedridine

説明

Synthesis Analysis

The synthesis of N-methylated cyclic peptides and related compounds involves various strategies. For example, the synthesis of N-methylated cyclic peptides can be performed on solid supports, which is a powerful technique to modulate their physicochemical properties by introducing methyl groups into the peptidic amide bonds (Chatterjee, Laufer, & Kessler, 2012). Additionally, N-methylidene(bis(trimethylsilyl)methyl)amine has been described as a stable methanimine synthon in [2 + 2] cycloadditions to ketenes (Palomo, Aizpurua, Legido, & Galarza, 1997).

Molecular Structure Analysis

The molecular structure of compounds related to (-)-N-Methylsedridine, such as methyleneaziridines, has been characterized using various techniques, including x-ray crystallography. For instance, N-Triphenylmethyl-2-methyleneaziridine's structure was established using this method, indicating the precision achievable in determining molecular structures (Ince, Ross, Shipman, Slawin, & Ennis, 1996).

Chemical Reactions and Properties

N-methylacridinium salts have been studied for their role as carbon Lewis acids in frustrated Lewis pairs, demonstrating their potential in σ-bond activation and catalytic reductions (Clark & Ingleson, 2014). This highlights the diverse chemical reactivity and properties of N-methylated compounds.

Physical Properties Analysis

The physical properties of N-methylated compounds, including their stability, solubility, and reaction rates, can significantly vary depending on their structure and substitution patterns. For example, the synthesis of N-methyl imines in the presence of poly(N-vinylpyridine) as a reusable solid base catalyst by a mechanochemical process demonstrates the influence of catalytic conditions on the yields and reaction times of these compounds (Khaligh, Abbo, & Titinchi, 2017).

科学的研究の応用

Reductive Amination for Synthesis of N-Methyl- and N-Alkylamines

The synthesis of N-Methyl- and N-Alkylamines, which are important in life-science molecules, can be achieved through reductive amination using cobalt oxide nanoparticles. This method may be applicable in the synthesis or functionalization of (-)-N-Methylsedridine (Senthamarai et al., 2018).

Ligand-Promoted Alkylation

The use of ligands like 9-Methylacridine in Pd(II)-catalyzed alkylation can be applied in the preparation of unnatural amino acids and controlled acrylic acids. This method might be relevant for modifying or synthesizing derivatives of (-)-N-Methylsedridine (Zhu et al., 2014).

Protein Methylation Research

Understanding the role of protein methylation, which has significant biological functions like gene regulation and signal transduction, could be important in the context of (-)-N-Methylsedridine’s potential effects or interactions at the molecular level (Paik et al., 2007).

Applications in Plant Biology

The study of N6-methyladenosine (m6A) RNA methylation in plants reveals its significance in plant growth, development, and stress response. The relevance of such methylation processes could be extrapolated to the study of (-)-N-Methylsedridine’s potential applications in plant biology or agriculture (Yue et al., 2019).

N-Methylation of Amines and Imines

Understanding the N-methylation of amines and imines, crucial for C-N bond formation, can provide insights into the chemical properties and potential synthetic pathways for (-)-N-Methylsedridine (Yan et al., 2020).

特性

IUPAC Name |

(2S)-1-[(2S)-1-methylpiperidin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(11)7-9-5-3-4-6-10(9)2/h8-9,11H,3-7H2,1-2H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHKCJPJMSCFBX-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCN1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@@H]1CCCCN1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of (-)-N-Methylsedridine described in these papers?

A1: The papers describe the successful synthesis of all four stereoisomers of 2-(2,3-dihydroxypropyl)piperidine, including (-)-N-Methylsedridine, using a novel method involving iterative asymmetric dihydroxylation. [, ] This method allows for the preparation of each isomer with high enantiomeric purity (>98% ee). [] This is significant because it provides access to these biologically relevant compounds for further study.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。